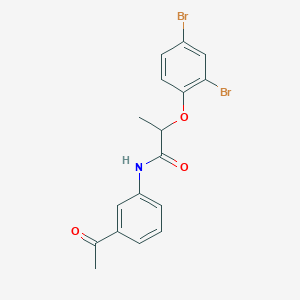![molecular formula C19H21ClN2O3 B309298 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides. It is a white to off-white powder that is soluble in organic solvents. This compound is widely used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide involves the inhibition of protein-protein interactions. Specifically, this compound binds to the leucine zipper domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activity of c-Myc.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, pancreatic cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide is its specificity for c-Myc/Max interactions. This makes it a valuable tool compound for the study of this protein-protein interaction. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Additionally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of cancer and other diseases that involve dysregulated c-Myc activity. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline in the presence of a reducing agent such as iron powder. The resulting 4-chloro-3-nitrobenzamide is then treated with ethyl chloroformate and triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide has various applications in scientific research. It is widely used as a tool compound for the study of protein-protein interactions, particularly in the field of cancer research. This compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of cancer cell growth.
Propiedades
Nombre del producto |
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide |
|---|---|
Fórmula molecular |
C19H21ClN2O3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-4-25-11-18(23)22-17-10-14(5-6-16(17)20)19(24)21-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,21,24)(H,22,23) |
Clave InChI |
CHZXGNBHSAJHMY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
SMILES canónico |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309235.png)

![4-chloro-N-(4-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309237.png)